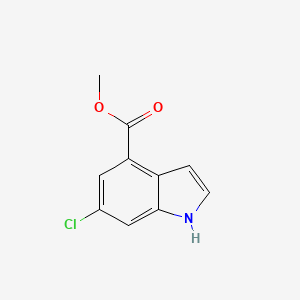

Methyl 6-chloro-1H-indole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 6-chloro-1H-indole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-14-10(13)8-4-6(11)5-9-7(8)2-3-12-9/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXHUOUZHKUEKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CNC2=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694620 | |

| Record name | Methyl 6-chloro-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082040-57-0 | |

| Record name | Methyl 6-chloro-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and properties of Methyl 6-chloro-1H-indole-4-carboxylate

An In-depth Technical Guide to Methyl 6-chloro-1H-indole-4-carboxylate: Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction: The Strategic Importance of the Indole Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged scaffold in medicinal chemistry and drug development.[1] Its unique electronic properties and ability to participate in various biological interactions, particularly hydrogen bonding and π-stacking, have cemented its status as a core component of numerous natural products and synthetic drugs.[1] Within this vast chemical space, this compound emerges as a strategically important building block. The presence of a chlorine atom at the 6-position and a methyl carboxylate group at the 4-position provides orthogonal handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). This guide offers a senior application scientist's perspective on the synthesis, characterization, and strategic utility of this versatile intermediate for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and chemical properties is foundational to its application in synthesis and biological screening. While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogues.

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₈ClNO₂ | - |

| Molecular Weight | 209.63 g/mol | Calculated |

| Appearance | Expected to be a white to off-white or pale yellow solid | Analogy to similar compounds[2] |

| Solubility | Expected to be soluble in common organic solvents like DCM, THF, DMF, and DMSO | General chemical principles |

| Melting Point | Not reported; expected to be a solid with a defined melting point | - |

Expected Spectroscopic Data:

-

¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl ester protons. The N-H proton would appear as a broad singlet downfield (>11 ppm). The aromatic protons on the indole ring system would appear in the aromatic region (approx. 7.0-8.0 ppm), with coupling patterns dictated by their positions. The methyl ester protons (-OCH₃) would be a sharp singlet around 3.9 ppm.

-

¹³C NMR (DMSO-d₆, 100 MHz): The carbon spectrum would display ten unique signals. The carbonyl carbon of the ester would be the most downfield signal (approx. 167 ppm). The aromatic carbons would resonate in the 100-140 ppm range, and the methyl carbon of the ester would appear upfield (approx. 52 ppm).[3]

-

IR (KBr, cm⁻¹): Key vibrational bands would include a sharp peak around 3300-3400 cm⁻¹ for the N-H stretch, a strong carbonyl (C=O) stretch from the ester at approximately 1700 cm⁻¹, and C-Cl stretching vibrations in the fingerprint region.

-

Mass Spectrometry (ESI-MS): The mass spectrum would show a molecular ion peak [M+H]⁺ at m/z 210.0, along with a characteristic isotopic pattern ([M+2]+H)⁺ at m/z 212.0 with an intensity of approximately one-third of the main peak, confirming the presence of a single chlorine atom.

Synthesis of this compound

The synthesis of this target molecule can be approached through a logical, multi-step sequence. The most common and robust strategies involve the initial construction of the indole core, followed by esterification. The Fischer indole synthesis is a classic and highly effective method for creating the indole ring system.

Conceptual Synthetic Pathway

The overall strategy involves two primary transformations:

-

Fischer Indole Synthesis: Formation of the 6-chloro-1H-indole-4-carboxylic acid core from a substituted phenylhydrazine and a pyruvate derivative.

-

Fischer-Speier Esterification: Conversion of the resulting carboxylic acid to its corresponding methyl ester under acidic conditions.[4][5]

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Chloro-1H-indole-4-carboxylic acid via Fischer Indole Synthesis

This step constructs the core indole scaffold. The causality behind this choice lies in its reliability for generating substituted indoles from readily available starting materials.

-

Preparation of (4-Chloro-2-methylphenyl)hydrazine:

-

To a cooled (0-5 °C) solution of 4-chloro-2-methylaniline in concentrated hydrochloric acid, add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt. Maintain the temperature below 5 °C. The use of low temperature is critical to prevent the decomposition of the unstable diazonium intermediate.

-

The resulting diazonium salt solution is then slowly added to a solution of tin(II) chloride (SnCl₂) in concentrated HCl. The SnCl₂ acts as a reducing agent to convert the diazonium salt to the corresponding hydrazine hydrochloride, which precipitates from the solution.

-

The solid is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and neutralized with a base (e.g., NaOH or NaHCO₃) to yield the free hydrazine base.

-

-

Cyclization Reaction:

-

The prepared (4-chloro-2-methylphenyl)hydrazine is mixed with sodium pyruvate in a suitable acidic medium, such as polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid.

-

The mixture is heated (typically 80-110 °C) to first form the hydrazone intermediate, which then undergoes a[6][6]-sigmatropic rearrangement (the key step of the Fischer indole synthesis), followed by aromatization to form the indole ring.

-

After the reaction is complete (monitored by TLC), the mixture is cooled and poured onto ice water to precipitate the crude product.

-

The solid 6-chloro-1H-indole-4-carboxylic acid is collected by filtration, washed thoroughly with water to remove the acid catalyst, and dried. It can be purified further by recrystallization if necessary.

-

Step 2: Synthesis of this compound via Fischer Esterification

This classic method is chosen for its simplicity and effectiveness, especially when the alcohol (methanol) can be used as the solvent to drive the reaction equilibrium towards the product.[4][5][7]

-

Reaction Setup:

-

Suspend the crude or purified 6-chloro-1H-indole-4-carboxylic acid in a large excess of methanol (MeOH).

-

Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the mixture. Other acid catalysts like dry HCl gas can also be used.[7] The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.[5]

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux for several hours (typically 4-12 hours). The progress of the reaction should be monitored by TLC by observing the disappearance of the starting carboxylic acid spot. Using the alcohol as the solvent ensures a high concentration of the nucleophile, pushing the reversible reaction to completion, according to Le Châtelier's principle.[5]

-

-

Work-up and Purification:

-

After cooling to room temperature, the excess methanol is removed under reduced pressure using a rotary evaporator.

-

The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove any unreacted carboxylic acid.

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.

-

The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

-

Applications in Drug Discovery and Medicinal Chemistry

This compound is not an end product but a versatile intermediate. Its value lies in the distinct reactivity of its functional groups, which allows for diversification and the creation of compound libraries for screening. The indole scaffold itself is a key feature in many approved drugs for conditions ranging from migraines to cancer.[1]

Key Reactive Sites for Further Functionalization:

-

Indole Nitrogen (N1): The N-H proton is acidic and can be deprotonated with a suitable base (e.g., NaH) and alkylated or arylated to introduce substituents that can modulate properties like solubility, metabolism, and target binding.

-

C3 Position: This position is nucleophilic and susceptible to electrophilic substitution, allowing for the introduction of various functional groups.

-

Ester Group (C4): The methyl ester can be hydrolyzed back to the carboxylic acid, which can then be converted into amides, a common functional group in drug molecules, via coupling reactions (e.g., with EDC/HOBt).

-

Chloro Group (C6): The chlorine atom can be substituted or used as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the installation of complex aryl or alkyl groups to explore new regions of chemical space. This is a powerful strategy for lead optimization.[8]

Caption: Role of the indole intermediate in a drug discovery workflow.

Conclusion

This compound represents a quintessential example of a high-value intermediate in contemporary drug discovery. Its synthesis is achievable through established and scalable chemical transformations. The true power of this molecule is realized in its capacity for controlled, site-selective modifications, which provides medicinal chemists with a robust platform for generating novel chemical entities. By leveraging the reactivity of its distinct functional groups, research organizations can efficiently build and screen compound libraries, accelerating the journey from a chemical starting point to a potential therapeutic candidate.

References

- Vertex AI Search. (n.d.). Exploring Methyl 6-Fluoro-1H-Indole-4-Carboxylate: A Key Rucaparib Intermediate.

- Raju, G.N., Sai, K.B., Naveen, K.T., & Nadendla, R.R. (2016). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine, 2(4), 437-441.

- Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester.

-

Alper, P. B., & Nguyen, K. T. (2003). Practical Synthesis and Elaboration of Methyl 7-Chloroindole-4-carboxylate. The Journal of Organic Chemistry, 68(5), 2051–2053. Retrieved from [Link]

- Chemguide. (n.d.). Esterification - alcohols and carboxylic acids.

- Magna-Tech Electronic. (n.d.). Methyl 1H-indole-3-carboxylate.

-

Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]

-

Sun, C., et al. (2014). Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design. Journal of Medicinal Chemistry, 57(4), 1546–1567. Retrieved from [Link]

- News-Medical.net. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis.

-

LibreTexts Chemistry. (2023). Fischer Esterification. Retrieved from [Link]

-

Barthel, A., et al. (2007). A New Synthesis of Indole 5-carboxylic Acids and 6-hydroxy-indole-5-carboxylic Acids in the Preparation of an O-Hydroxylated Metabolite of Vilazodone. Archiv der Pharmazie, 340(11), 585-591. Retrieved from [Link]

Sources

- 1. news-medical.net [news-medical.net]

- 2. innospk.com [innospk.com]

- 3. tetratek.com.tr [tetratek.com.tr]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 6-chloro-1H-indole-4-carboxylate Derivatives and Analogs

Foreword: Unlocking the Therapeutic Potential of the Indole Scaffold

The indole nucleus represents a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and structural versatility allow for a wide range of chemical modifications, leading to compounds with diverse biological activities.[3] This guide focuses on a specific, yet highly promising, class of indole derivatives: those derived from the methyl 6-chloro-1H-indole-4-carboxylate core. The strategic placement of a chlorine atom at the C6-position and a carboxylate group at the C4-position provides a unique starting point for the development of novel therapeutic agents.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the rationale behind synthetic strategies, the nuances of structure-activity relationships (SAR), and the practicalities of experimental execution. We will explore the synthesis of the core scaffold, strategies for its derivatization, and the biological evaluation of the resulting analogs, with a focus on their potential as anticancer, anti-inflammatory, and antimicrobial agents.

I. The Core Scaffold: Synthesis of this compound

The efficient synthesis of the central scaffold is the cornerstone of any drug discovery program based on a particular chemical series. For this compound, several classical indole syntheses can be adapted, with the Reissert and Leimgruber-Batcho methods being particularly relevant due to their tolerance for a variety of substituents on the aniline or nitrotoluene precursors.

The Reissert Indole Synthesis: A Viable Route

The Reissert indole synthesis involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[4][5] This method is particularly advantageous for the synthesis of indole-2-carboxylic acids, which can be subsequently esterified. A closely related analog, ethyl 5-chloro-4-fluoroindole-2-carboxylate, has been successfully synthesized using this approach, demonstrating its feasibility for producing halogenated indole carboxylates.[6]

Conceptual Workflow for Reissert Synthesis:

Caption: Reissert synthesis conceptual workflow.

The Leimgruber-Batcho Indole Synthesis: A High-Yielding Alternative

The Leimgruber-Batcho indole synthesis is another powerful method that proceeds from o-nitrotoluenes.[7][8] It involves the formation of an enamine from the o-nitrotoluene, followed by reductive cyclization. This method is known for its high yields and mild reaction conditions, making it a popular choice in industrial settings.[9][10]

Experimental Protocol: Leimgruber-Batcho Synthesis of a Related Indole

The following is a generalized protocol based on the synthesis of 4-benzyloxyindole, which can be adapted for this compound by starting with the appropriately substituted nitrotoluene.[11]

Step 1: Enamine Formation

-

To a solution of the starting o-nitrotoluene (1.0 eq) in anhydrous DMF, add N,N-dimethylformamide dimethyl acetal (1.2 eq) and pyrrolidine (1.2 eq).

-

Heat the mixture at reflux under a nitrogen atmosphere for 3 hours.

-

Cool the reaction to room temperature and remove the volatile components under reduced pressure.

-

Dissolve the residue in a minimal amount of dichloromethane and add methanol to induce crystallization.

-

Collect the crystalline enamine by filtration and wash with cold methanol.

Step 2: Reductive Cyclization

-

To a stirred solution of the enamine (1.0 eq) in a 1:1 mixture of THF and methanol, add Raney nickel (catalytic amount).

-

Carefully add hydrazine hydrate (85%, 1.5 eq) portion-wise. An exotherm and gas evolution will be observed.

-

Maintain the reaction temperature between 45-50°C for 3 hours.

-

After cooling, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure and purify the resulting indole by chromatography or recrystallization.

II. Derivatization Strategies: Building a Chemical Library

With the core scaffold in hand, the next phase involves systematic chemical modifications to explore the structure-activity relationship. The this compound offers several handles for derivatization: the indole nitrogen (N1), the C2 and C3 positions of the pyrrole ring, the C5 and C7 positions of the benzene ring, and the C4-carboxylate group.

N-Alkylation and N-Arylation

The indole nitrogen can be readily alkylated or arylated to introduce a variety of substituents.

Experimental Protocol: N-Alkylation of an Indole

This protocol is a general method for the N-alkylation of indoles.[12]

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 eq)

-

Sodium hydride (60% dispersion in mineral oil) (1.2 eq)

-

Anhydrous DMF

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

Procedure:

-

To a suspension of sodium hydride in anhydrous DMF at 0°C, add a solution of the indole in DMF dropwise.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Cool the mixture back to 0°C and add the alkyl halide dropwise.

-

Let the reaction warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Modification of the C4-Carboxylate Group

The methyl ester at the C4-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides.

Experimental Protocol: Amide Coupling

This protocol utilizes HBTU as a coupling agent for the efficient formation of amides.[13]

Materials:

-

6-chloro-1H-indole-4-carboxylic acid (hydrolyzed from the methyl ester)

-

Amine (1.1 eq)

-

HBTU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

Procedure:

-

To a solution of the carboxylic acid in anhydrous DMF, add the amine, HBTU, and DIPEA.

-

Stir the reaction mixture at room temperature for 1-2 hours, or until completion as indicated by TLC.

-

Pour the reaction mixture into water and extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting amide by flash column chromatography.

Cross-Coupling Reactions at the C6-Chloro Position

The chlorine atom at the C6-position provides an opportunity for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl substituents.[14][15]

Conceptual Workflow for Suzuki-Miyaura Coupling:

Caption: Suzuki-Miyaura coupling conceptual workflow.

III. Biological Evaluation and Structure-Activity Relationships

The therapeutic potential of the synthesized derivatives is assessed through a battery of biological assays. The choice of assays is guided by the intended therapeutic application.

Anticancer Activity

Indole derivatives have shown significant promise as anticancer agents, targeting various cellular pathways.[3]

3.1.1. Cytotoxicity Screening

The initial evaluation of anticancer potential involves determining the cytotoxicity of the compounds against a panel of cancer cell lines. The MTT assay is a commonly used colorimetric assay for this purpose.[16]

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

-

Human cancer cell lines (e.g., HCT-116, MCF-7) and a normal cell line (e.g., MRC-5)

-

Complete cell culture medium

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (DMSO).

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm.

-

Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

3.1.2. Mechanism of Action: Tubulin Polymerization Inhibition

Many indole derivatives exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization, often by binding to the colchicine site.[17][18][19]

3.1.3. Mechanism of Action: Kinase Inhibition and Signaling Pathways

Indole compounds have been shown to inhibit various protein kinases, such as those in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[20][21][22][23][24]

Conceptual Diagram of PI3K/Akt/mTOR Signaling Pathway Inhibition:

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

-

Substitution on the Indole Nitrogen (N1): Methyl substitution at the N1 position has been shown to significantly enhance the anticancer activity of some indole derivatives, in some cases by as much as 60-fold.[3]

-

Halogenation: The presence and position of halogen substituents on the indole core or on appended aryl rings can significantly impact cytotoxicity. In a related series of quinolones, the introduction of halogens on an N-phenyl ring was crucial for activity.[25]

-

Side Chains: The nature of the substituent at various positions can influence the potency and selectivity of the compounds. For example, in a series of arylthioindoles, a 4-chloro substituent on the indole ring resulted in potent inhibition of tubulin assembly.[17]

Quantitative Data Summary: Cytotoxicity of Indole Derivatives

| Compound ID | Core Scaffold | R1 (N1-substituent) | R2 (C4-substituent) | Cancer Cell Line | IC50 (µM) | Reference |

| Hypothetical 1 | 6-chloro-1H-indole | H | -COOCH3 | HCT-116 | >50 | N/A |

| Hypothetical 2 | 6-chloro-1H-indole | -CH2-Ph | -COOCH3 | HCT-116 | 15.2 | N/A |

| Hypothetical 3 | 6-chloro-1H-indole | -CH3 | -CONH-Ph | HCT-116 | 2.5 | N/A |

| Hypothetical 4 | 6-chloro-1H-indole | -CH3 | -CONH-(4-F-Ph) | HCT-116 | 1.8 | N/A |

| Hypothetical 5 | 6-phenyl-1H-indole | -CH3 | -CONH-(4-F-Ph) | HCT-116 | 5.6 | N/A |

This table presents hypothetical data for illustrative purposes, based on general SAR trends observed in the literature.

Anti-inflammatory Activity

Indole derivatives, including the well-known NSAID indomethacin, have long been recognized for their anti-inflammatory properties.[26] Newer derivatives are being investigated for their ability to inhibit key inflammatory mediators like TNF-α and IL-6.[27]

SAR Insights for Anti-inflammatory Activity:

-

Hydrazide Moiety: The incorporation of a hydrazide or related functionality can significantly contribute to anti-inflammatory activity.[2]

-

Substituents on Aryl Rings: The nature and position of substituents on aryl rings appended to the indole core can modulate the potency. For example, methoxy and nitro groups on a phenyl ring have been shown to influence activity.[2]

Antimicrobial Activity

The indole scaffold is also a promising starting point for the development of new antimicrobial agents to combat drug-resistant pathogens.[9]

SAR Insights for Antimicrobial Activity:

-

Lipophilicity: The overall lipophilicity of the molecule often plays a crucial role in its ability to penetrate bacterial cell membranes.

-

Specific Substituents: In a series of 2-(amino)quinazolin-4(3H)-one derivatives, a 7-chloro substituent was found to enhance antibacterial activity against both S. aureus and MRSA.[28]

IV. Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. Its strategic functionalization allows for the fine-tuning of physicochemical properties and biological activity, leading to potent and selective inhibitors of various biological targets. The synthetic routes and derivatization strategies outlined in this guide provide a solid foundation for the generation of diverse chemical libraries.

Future research in this area should focus on:

-

Elucidation of Novel Mechanisms of Action: While targets like tubulin and the PI3K/Akt pathway are well-established, further investigation into other potential molecular targets will broaden the therapeutic applications of these compounds.

-

Optimization of Pharmacokinetic Properties: In addition to potency, the development of derivatives with favorable ADME (absorption, distribution, metabolism, and excretion) properties is crucial for their translation into clinical candidates.

-

Exploration of New Therapeutic Areas: While this guide has focused on cancer, inflammation, and infectious diseases, the inherent versatility of the indole scaffold suggests that derivatives of this compound may also find utility in other areas, such as neurodegenerative and cardiovascular diseases.

By combining rational drug design, efficient synthetic chemistry, and rigorous biological evaluation, the full therapeutic potential of this exciting class of compounds can be realized.

References

-

Al-Qtaishat, A., et al. (2020). N-Phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents. Molecules, 26(1), 73. Available from: [Link]

-

Fatahala, S. S., Khedr, M. A., & Mohamed, M. S. (2017). Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-inflammatory Agents. Acta Chimica Slovenica, 64(4), 865-876. Available from: [Link]

-

Zhang, H., et al. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. Tetrahedron Letters, 58(23), 2263-2266. Available from: [Link]

-

Singh, G., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Acta Pharmaceutica Sinica B, 12(7), 2913-2940. Available from: [Link]

-

Hergenrother, P. J., et al. (2016). Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent. ACS Infectious Diseases, 2(11), 747-755. Available from: [Link]

-

Wang, Y., et al. (2016). Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. Journal of Medicinal Chemistry, 59(11), 5451-5467. Available from: [Link]

-

Leoni, A., et al. (2016). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry, 59(17), 7904-7918. Available from: [Link]

-

AIP Publishing. (2020). Synthesis, Characterization and Cytotoxicity Activity of new Indole Schiff Bases. AIP Conference Proceedings, 2213, 020138. Available from: [Link]

-

Fischer, E. (1883). Ueber die Verbindungen des Phenylhydrazins. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. Available from: [Link]

-

Leimgruber, W., & Batcho, A. D. (1971). A new and efficient synthesis of indoles. Journal of the American Chemical Society, 93(24), 6492-6494. Available from: [Link]

-

Gribble, G. W. (2016). Leimgruber–Batcho Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. Wiley. Available from: [Link]

-

Kim, S., et al. (2022). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 27(19), 6523. Available from: [Link]

-

Raju, G.N., et al. (2016). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of basic and applied Research, 2(4), 437-441. Available from: [Link]

-

Campanini-Salinas, J., et al. (2021). Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. Antibiotics, 10(7), 841. Available from: [Link]

-

Adhikary, A., et al. (2013). Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy. Anticancer Agents in Medicinal Chemistry, 13(7), 1002-1013. Available from: [Link]

-

Sharma, G., et al. (2021). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 26(11), 3183. Available from: [Link]

-

Reissert, A. (1897). Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030-1053. Available from: [Link]

-

Söderberg, B. C., Shriver, J. A., & Wallace, J. M. (2003). Synthesis of Indoles by Palladium-Catalyzed Reductive N-Heteroannulation of 2-Nitrostyrenes: Methyl Indole-4-Carboxylate. Organic Syntheses, 80, 75. Available from: [Link]

-

Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction: 4-Benzyloxyindole. Organic Syntheses, 63, 214. Available from: [Link]

-

Wang, L., et al. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Medicinal Chemistry, 20(21), 2695-2708. Available from: [Link]

-

Chen, J., et al. (2014). One-pot tandem synthesis of 2,3-unsubstituted indoles, an improved Leimgruber–Batchoindole synthesis. Tetrahedron Letters, 55(30), 4125-4128. Available from: [Link]

-

Abdel-Aziz, A. A.-M., et al. (2020). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Advances, 10(49), 29281-29295. Available from: [Link]

-

El-Gamal, M. I., et al. (2020). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Advances, 10(49), 29281-29295. Available from: [Link]

-

ResearchGate. (2013). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. Available from: [Link]

-

Cambridge University Press. (2008). Reissert Indole Synthesis. In Name Reactions in Organic Synthesis. Available from: [Link]

-

Wiley Online Library. (1962). Reissert Indole Synthesis. In Organic Reactions. Available from: [Link]

-

ACS Publications. (2022). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. JACS Au, 2(9), 1956-1975. Available from: [Link]

-

Royal Society of Chemistry. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances, 11(2), 1039-1046. Available from: [Link]

-

MDPI. (2021). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 26(11), 3183. Available from: [Link]

-

ResearchGate. (2016). Reissert-Indole-Synthesis.pdf. Available from: [Link]

-

National Center for Biotechnology Information. (2019). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 24(15), 2733. Available from: [Link]

- Google Patents. (2005). US6972336B2 - N-alkylation of indole derivatives.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]

-

YouTube. (2020, March 23). Reissert Indole Synthesis. Chemospecific. Available from: [Link]

-

National Center for Biotechnology Information. (2019). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 24(15), 2733. Available from: [Link]

- Google Patents. (1961). US3012040A - Process for n-alkylation of indoles.

-

MDPI. (2021). Recent Advances in Microtubule Targeting Agents for Cancer Therapy. International Journal of Molecular Sciences, 22(1), 332. Available from: [Link]

-

ResearchGate. (2018). Comparative yields for Suzuki‐Miyaura couplings of (A).... Available from: [Link]

-

National Center for Biotechnology Information. (2011). Amidation reactions from the direct coupling of metal carboxylate salts with amines. Organic & Biomolecular Chemistry, 9(21), 7437-7444. Available from: [Link]

-

Organic Syntheses. (1980). 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. Organic Syntheses, 59, 10. Available from: [Link]

-

ResearchGate. (2015). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available from: [Link]

-

MDPI. (2022). Molecular Hybrids Targeting Tubulin Polymerization. Encyclopedia, 2(2), 793-810. Available from: [Link]

-

ResearchGate. (2016). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in.... Available from: [Link]

-

Organic Syntheses. (2010). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses, 87, 189. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Reissert Indole Synthesis [drugfuture.com]

- 6. researchgate.net [researchgate.net]

- 7. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. Batcho–Leimgruber indole synthesis | Semantic Scholar [semanticscholar.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. benchchem.com [benchchem.com]

- 13. [PDF] Amidation reactions from the direct coupling of metal carboxylate salts with amines. | Semantic Scholar [semanticscholar.org]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

- 27. benchchem.com [benchchem.com]

- 28. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

A Technical Guide to the Discovery and Synthesis of Novel Indole Derivatives: From Classic Reactions to Modern Catalytic Frontiers

Abstract

The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Its prevalence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin underscores its fundamental biological importance.[3][4] This guide provides an in-depth exploration of the synthetic strategies employed to access this privileged scaffold, designed for researchers, scientists, and professionals in drug development. We will traverse the landscape of indole synthesis, from the foundational named reactions that have defined the field for over a century to the cutting-edge, transition-metal-catalyzed methods that currently drive innovation. The narrative emphasizes the causality behind experimental choices, offering field-proven insights into both the construction of the indole core and its subsequent functionalization, which is critical for the discovery of novel, biologically active derivatives.[5][6]

The Enduring Significance of the Indole Scaffold

The indole ring system is one of the most important heterocyclic structures in medicinal chemistry, frequently appearing in the architecture of bioactive compounds.[7] Its unique electronic properties and the ability of the N-H proton to act as a hydrogen bond donor allow it to interact with a wide range of biological targets.[6] This versatility has led to the development of numerous indole-containing drugs, including the anti-inflammatory agent Indomethacin, the anti-migraine triptan class of drugs, and the anticancer alkaloid Vincristine.[3][4][8] The ongoing discovery of new indole alkaloids with potent pharmacological activities continually fuels the demand for innovative and efficient synthetic methodologies.[9][10] Consequently, the development of novel methods for the precise and controlled synthesis of substituted indoles remains a highly active and competitive area of chemical research.[11]

Foundational Pillars: Classic Indole Syntheses

The construction of the indole core has been a subject of study for well over a century, leading to several robust and time-honored named reactions. Understanding these methods is crucial as they form the basis for many modern synthetic strategies.

The Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, this is arguably the most recognized and widely used method for indole synthesis.[12][13] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[14][15] The choice of acid catalyst is critical and can range from Brønsted acids like polyphosphoric acid (PPA) and sulfuric acid to Lewis acids such as zinc chloride (ZnCl₂).[12][16]

Causality of the Mechanism: The reaction's ingenuity lies in a key[17][17]-sigmatropic rearrangement. After formation and protonation of the enamine tautomer of the hydrazone, the weak N-N bond cleaves as a new C-C bond is formed, effectively constructing the core of the indole ring in a single, irreversible electrocyclic step.[13][15] Subsequent cyclization and elimination of ammonia yield the aromatic indole.

Caption: Mechanism of the Fischer Indole Synthesis.

The Bischler-Möhlau Indole Synthesis

This method involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an aniline.[18][19] While historically significant, its application can be limited by the harsh reaction conditions (typically heating) and potential for unpredictable regiochemistry.[20][21] The reaction proceeds through the initial formation of an α-arylaminoketone intermediate, which then undergoes an electrophilic cyclization followed by dehydration to furnish the 2-aryl-indole product.[19][21]

The Reissert Indole Synthesis

The Reissert synthesis provides an alternative route starting from o-nitrotoluene and diethyl oxalate.[22][23] The initial step is a base-catalyzed condensation to form ethyl o-nitrophenylpyruvate.[24] This intermediate then undergoes a reductive cyclization, typically using reagents like zinc in acetic acid or sodium dithionite, where the nitro group is reduced to an amine, which spontaneously cyclizes onto the adjacent ketone.[22][25] The resulting indole-2-carboxylic acid can then be decarboxylated upon heating to yield the parent indole.[24]

The Modern Era: Transition Metal-Catalyzed Strategies

Modern synthetic chemistry has been revolutionized by the advent of transition metal catalysis, which offers milder reaction conditions, broader functional group tolerance, and novel bond disconnections for indole synthesis.

Palladium-Catalyzed Annulations

Palladium catalysis is a powerful tool for constructing the indole nucleus.[26] The Larock indole synthesis , for example, is a heteroannulation reaction that couples an ortho-iodoaniline with a disubstituted alkyne using a Pd(0) catalyst to generate 2,3-disubstituted indoles.[27] The catalytic cycle involves oxidative addition of the Pd(0) catalyst into the C-I bond, coordination and migratory insertion of the alkyne, and subsequent intramolecular C-N bond formation via reductive elimination.[27]

Another significant advancement is the Buchwald modification of the Fischer synthesis, which uses a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate, expanding the scope of accessible starting materials.[12][28]

Caption: A simplified catalytic cycle for Pd-catalyzed indole synthesis.

The Atom-Economical Frontier: Direct C-H Functionalization

One of the most powerful modern strategies for generating novel derivatives is the direct functionalization of C-H bonds on a pre-formed indole scaffold.[29] This approach is highly atom-economical as it avoids the need for pre-functionalized starting materials. However, a significant challenge is controlling the site selectivity of the reaction, as the indole ring possesses multiple C-H bonds with different reactivities.[30][31]

-

C2 and C3 Positions: The pyrrole ring is electron-rich, making the C3 position the most nucleophilic and thus the most common site for electrophilic substitution. If C3 is blocked, functionalization often occurs at the C2 position.[29]

-

C4-C7 Positions (Benzene Core): Functionalizing the less reactive benzenoid C-H bonds is considerably more challenging.[31][32]

Success in this area often relies on the use of a directing group (DG) , which is temporarily installed on the indole nitrogen. The DG coordinates to a transition metal catalyst (e.g., Palladium, Rhodium) and delivers it to a specific, proximate C-H bond, enabling selective bond activation and functionalization at otherwise inaccessible positions like C7 or C4.[29][30][31]

Caption: Logical map of C-H bond reactivity on the indole scaffold.

Experimental Protocols and Data Presentation

Trustworthy and reproducible protocols are the bedrock of synthetic chemistry. The following sections provide a representative experimental workflow and a detailed procedure for a modern synthetic transformation.

General Experimental Workflow

The synthesis of a novel indole derivative follows a structured, multi-step process from reaction setup to final characterization.

Caption: A typical workflow for the synthesis and isolation of a target compound.

Protocol: Palladium-Catalyzed C-H Arylation at the C7 Position

This protocol describes a directed C-H functionalization, a key technique for accessing novel substitution patterns.

Reaction: C7-Arylation of N-pivaloylindole with 4-bromoanisole.

Self-Validating System:

-

Reaction Setup: To an oven-dried Schlenk tube is added N-pivaloylindole (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.05 mmol, 5 mol%), and ligand XPhos (0.1 mmol, 10 mol%). The tube is evacuated and backfilled with argon three times.

-

Reagent Addition: 4-Bromoanisole (1.2 mmol, 1.2 equiv.), K₂CO₃ (2.0 mmol, 2.0 equiv.), and anhydrous 1,4-dioxane (5 mL) are added via syringe under a positive pressure of argon.

-

Execution: The tube is sealed, and the reaction mixture is stirred vigorously at 110 °C for 18 hours. The reaction progress is monitored by taking aliquots and analyzing via TLC and LC-MS to confirm consumption of the starting material.

-

Workup: The reaction is cooled to room temperature, diluted with ethyl acetate (20 mL), and filtered through a pad of Celite to remove inorganic salts and the palladium catalyst. The filtrate is washed with water (2 x 15 mL) and brine (15 mL), dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

Purification: The crude residue is purified by flash column chromatography on silica gel (eluent: 5-15% ethyl acetate in hexanes gradient) to afford the C7-arylated product.

-

Characterization: The structure and purity of the product are confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The final yield is calculated.

Data Presentation: Scope of a Synthetic Method

When developing a new method, it is crucial to demonstrate its scope. The following table illustrates typical data for a hypothetical cross-coupling reaction, showcasing its tolerance for various functional groups.

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | 4-Bromoanisole | 7-(4-methoxyphenyl)-N-pivaloylindole | 85 |

| 2 | 4-Bromobenzonitrile | 7-(4-cyanophenyl)-N-pivaloylindole | 78 |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 7-(4-(trifluoromethyl)phenyl)-N-pivaloylindole | 81 |

| 4 | 3-Bromopyridine | 7-(pyridin-3-yl)-N-pivaloylindole | 65 |

Conclusion and Future Outlook

The synthesis of indole derivatives has evolved from classical, often harsh, named reactions to highly sophisticated and selective catalytic methodologies. The current frontier is dominated by the pursuit of efficiency and sustainability, with direct C-H functionalization leading the way in atom economy.[29] Future innovations will likely focus on the use of more earth-abundant metal catalysts, the development of enantioselective C-H functionalization reactions, and the integration of biocatalysis and flow chemistry to create even more efficient and environmentally benign pathways to these vital heterocyclic compounds.[33] For professionals in drug discovery, these advancements continuously expand the accessible chemical space, providing new tools to design and synthesize the next generation of indole-based therapeutics.[3][34]

References

-

Zheng, Q., & Wang, G. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research. [Link][31]

-

Li, B., & Gevorgyan, V. (2012). Palladium-Catalyzed Aerobic Oxidative Cyclization of N-Aryl Imines: Indole Synthesis from Anilines and Ketones. Journal of the American Chemical Society. [35]

-

Yue, D., Yao, T., & Larock, R. C. (n.d.). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Organic Letters. [17]

-

El-Gamal, M. I., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. [Link][3][34]

-

Yu, F., et al. (n.d.). The biosynthesis and genetic engineering of bioactive indole alkaloids in plants. Phytochemistry Reviews. [9]

-

Kaur, M., et al. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. Anti-Cancer Agents in Medicinal Chemistry. [7]

-

El-Gamal, M. I., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central. [Link][4]

-

Wikipedia. (n.d.). Reissert indole synthesis. Wikipedia. [Link][22]

-

Daugulis, O., et al. (2017). Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Catalysis. [Link][32]

-

Wikipedia. (n.d.). Larock indole synthesis. Wikipedia. [Link][27]

-

Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. [Link][12]

-

Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. [Link][15]

-

A. K. El-Attar, M., et al. (2022). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules. [Link][30]

-

Buchwald, S. L., et al. (2000). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society. [Link][28]

-

Fadhil Pratama, M. R., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. [Link][6]

-

MDPI. (n.d.). Recent Advances in Indole Derivatives in Medicinal and Synthetic Organic Chemistry. MDPI. [Link][1]

-

Aslam, M., et al. (2022). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Molecules. [Link][26]

-

Wang, G. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed. [Link][29]

-

Singh, G., et al. (2021). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. PubMed. [Link][8]

-

Hu, W., & Doyle, M. P. (2011). Rhodium(II)-Catalyzed Enantioselective C−H Functionalization of Indoles. Journal of the American Chemical Society. [Link][33]

-

Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook. [Link][13]

-

chemeurope.com. (n.d.). Fischer indole synthesis. chemeurope.com. [Link][16]

-

Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. PubMed Central. [Link][2]

-

Gribble, G. (2016). Reissert-Indole-Synthesis.pdf. ResearchGate. [Link][24]

-

Gribble, G. (2019). (PDF) Reissert Indole Synthesis. ResearchGate. [Link][25]

-

El-Sayed, N. N. E., et al. (2024). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. PubMed. [Link][10]

-

Merriam-Webster. (n.d.). Bischler-Möhlau Indole Synthesis. Merriam-Webster. [Link][18]

-

NPTEL-NOC IITM. (n.d.). Reissert Indole Synthesis. NPTEL. [Link][23]

-

Vara, Y. M., et al. (2016). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. The Journal of Organic Chemistry. [Link][20]

-

Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Wikipedia. [Link][19]

-

Still North Books & Bar. (n.d.). Indoles (Best Synthetic Methods). Still North Books & Bar. [Link][11]

-

chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. chemeurope.com. [Link][21]

Sources

- 1. Molecules | Special Issue : Recent Advances in Indole Derivatives in Medicinal and Synthetic Organic Chemistry [mdpi.com]

- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 8. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The biosynthesis and genetic engineering of bioactive indole alkaloids in plants | Semantic Scholar [semanticscholar.org]

- 10. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. stillnorthbooks.com [stillnorthbooks.com]

- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 13. testbook.com [testbook.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 16. Fischer_indole_synthesis [chemeurope.com]

- 17. Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines [organic-chemistry.org]

- 18. Bischler-Möhlau Indole Synthesis [drugfuture.com]

- 19. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 20. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Bischler-Möhlau_indole_synthesis [chemeurope.com]

- 22. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 23. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. soc.chim.it [soc.chim.it]

- 30. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 31. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. pubs.acs.org [pubs.acs.org]

- 33. pubs.acs.org [pubs.acs.org]

- 34. researchgate.net [researchgate.net]

- 35. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 6-chloro-1H-indole-4-carboxylate

Molecular Structure and Spectroscopic Overview

Methyl 6-chloro-1H-indole-4-carboxylate possesses a core indole scaffold, substituted with a chlorine atom at the 6-position and a methyl carboxylate group at the 4-position. These substituents significantly influence the electronic environment of the indole ring, leading to a unique spectroscopic fingerprint. This guide will delve into the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are based on the analysis of substituent effects on the indole ring system.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum is expected to exhibit distinct signals for the aromatic protons, the N-H proton of the indole ring, and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine and methyl carboxylate groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (N-H) | ~ 8.5 - 9.0 | br s | - |

| H-7 | ~ 7.8 - 8.0 | d | ~ 1.0 - 2.0 |

| H-5 | ~ 7.5 - 7.7 | d | ~ 1.0 - 2.0 |

| H-2 | ~ 7.3 - 7.5 | t | ~ 2.5 - 3.0 |

| H-3 | ~ 6.8 - 7.0 | t | ~ 2.5 - 3.0 |

| OCH₃ | ~ 3.9 - 4.1 | s | - |

Causality of Predictions: The predictions are derived from the known ¹H NMR data of similar compounds like 6-chloro-3-methyl-1H-indole and various methyl indole carboxylates[1]. The downfield shift of the N-H proton is characteristic of indoles. The protons on the benzene ring (H-5 and H-7) are expected to be doublets due to meta-coupling, with their chemical shifts influenced by the adjacent chlorine and carboxylate groups. The protons on the pyrrole ring (H-2 and H-3) are anticipated to appear as triplets due to their coupling with each other. The methyl ester protons will be a sharp singlet in the upfield region.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will reflect the electronic environment of each carbon atom in the molecule. The electron-withdrawing substituents will cause a downfield shift for the carbons they are directly attached to or are in close proximity to.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~ 165 - 170 |

| C-7a | ~ 135 - 138 |

| C-3a | ~ 128 - 132 |

| C-6 | ~ 125 - 128 |

| C-4 | ~ 123 - 126 |

| C-2 | ~ 120 - 123 |

| C-5 | ~ 118 - 121 |

| C-7 | ~ 110 - 113 |

| C-3 | ~ 100 - 105 |

| OCH₃ | ~ 50 - 55 |

Causality of Predictions: These predictions are based on the established ¹³C NMR chemical shifts of substituted indoles[1][2]. The carbonyl carbon of the ester is expected at the most downfield position. The quaternary carbons (C-3a, C-4, C-6, and C-7a) will have their chemical shifts influenced by their position within the bicyclic system and the attached substituents. The remaining aromatic carbons will appear in the typical region for indole rings, with their specific shifts determined by the electronic effects of the chlorine and carboxylate groups.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

Predicted Mass Spectrum Data

| Ion | Predicted m/z | Description |

| [M]⁺ | 209.02 | Molecular ion with ³⁵Cl |

| [M+2]⁺ | 211.02 | Molecular ion with ³⁷Cl (approx. 32.5% of [M]⁺) |

| [M-OCH₃]⁺ | 178.00 | Loss of the methoxy group from the ester |

| [M-COOCH₃]⁺ | 150.01 | Loss of the entire methyl carboxylate group |

Causality of Predictions: The molecular formula of this compound is C₁₀H₈ClNO₂. The predicted molecular weight is approximately 209.63 g/mol . The presence of a chlorine atom will result in a characteristic isotopic pattern in the mass spectrum, with the [M+2]⁺ peak having an intensity of about one-third of the molecular ion peak [M]⁺. The fragmentation pattern is predicted to involve the loss of the ester group functionalities.

Experimental Protocol for Mass Spectrometry

Step-by-Step Methodology:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or electron ionization (EI).

-

Ionization:

-

ESI: For softer ionization, to primarily observe the molecular ion.

-

EI: For more extensive fragmentation, to aid in structural elucidation.

-

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Record the mass-to-charge ratio (m/z) of the detected ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium, sharp |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Weak |

| C=O Stretch (Ester) | 1700 - 1725 | Strong |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium |

| C-O Stretch (Ester) | 1200 - 1300 | Strong |

| C-Cl Stretch | 700 - 800 | Medium |

Causality of Predictions: The predictions are based on well-established IR correlation tables and data from similar indole derivatives. The N-H stretch will be a prominent sharp peak. The strong absorption around 1700-1725 cm⁻¹ is a clear indicator of the ester carbonyl group. The aromatic C=C stretching vibrations and the C-O stretch of the ester will also be significant. The C-Cl stretch will appear in the fingerprint region. The IR and UV spectra of the parent compound, methyl indole-4-carboxylate, have been studied and provide a basis for these predictions[3].

Experimental Protocol for IR Spectroscopy

Step-by-Step Methodology:

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, dichloromethane) that has minimal IR absorption in the regions of interest.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualization of Key Structural Relationships

To better understand the connectivity and spatial relationships within this compound, the following diagrams are provided.

Molecular Structure

Caption: Molecular structure of this compound.

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the synthesis, purification, and spectroscopic analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging data from structurally related compounds, we have established a reliable set of expected spectroscopic data and outlined the necessary experimental protocols for its verification. This information serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery, facilitating the unambiguous identification and characterization of this and other novel indole derivatives.

References

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Oregon State University. (n.d.). ¹³C NMR Chemical Shifts. Retrieved from [Link]

Sources

Introduction: The Strategic Value of Substituted Indoles in Medicinal Chemistry

An In-Depth Technical Guide to Methyl 6-chloro-1H-indole-4-carboxylate for Advanced Drug Discovery

The indole scaffold represents one of the most important heterocyclic systems in drug discovery, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged structure for targeting a wide array of biological targets. Within this class, this compound emerges as a key building block, offering medicinal chemists a strategic entry point for generating novel molecular entities. The presence of a chlorine atom at the 6-position and a methyl carboxylate at the 4-position provides distinct handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). This guide provides a comprehensive overview of the core attributes, synthesis, characterization, and strategic applications of this valuable intermediate.

Core Molecular and Physical Attributes

A precise understanding of the fundamental properties of a chemical intermediate is paramount for its effective utilization in multi-step synthetic campaigns. The key attributes of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClNO₂ | [3] |

| Molecular Weight | 209.63 g/mol | [3] |

| CAS Number | 1082040-57-0 | [3] |

| MDL Number | MFCD11845461 | [3] |

| Purity (Typical) | ≥97% | [3] |

Synthetic Pathways and Mechanistic Considerations

The synthesis of functionalized indoles is a well-established field, with numerous named reactions available to the discerning chemist. While multiple routes to this compound can be envisaged, a common and effective approach often involves the construction of the indole ring from appropriately substituted aniline or nitroaromatic precursors. A generalized synthetic workflow is outlined below.

Caption: Generalized synthetic workflow for this compound and its derivatives.

A frequently employed strategy is the palladium-catalyzed N-heteroannulation of 2-nitrostyrenes, which offers a flexible route to functionalized indoles.[4] This approach is valued for its relatively mild conditions and tolerance of various functional groups, which is crucial when working with multifunctional building blocks like the target compound.

Characterization and Quality Control: A Self-Validating System

The unambiguous structural confirmation and purity assessment of this compound are critical for its successful application in drug discovery, where impurities can lead to misleading biological data. A multi-technique approach is essential for a comprehensive characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the core structure. The proton NMR spectrum will show characteristic signals for the aromatic protons on the indole ring, the N-H proton, and the methyl ester protons. The carbon NMR will provide evidence for all ten carbon atoms in their distinct chemical environments.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[1] High-resolution mass spectrometry (HRMS) can further validate the elemental composition, providing strong evidence for the molecular formula C₁₀H₈ClNO₂.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. One would expect to observe characteristic absorption bands for the N-H stretch, the ester carbonyl (C=O) stretch, and C-Cl bond vibrations.[1]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the compound.[1] By using a validated method, the percentage purity can be accurately quantified, ensuring the material meets the stringent requirements for use in sensitive biological assays.

Applications in Drug Discovery: A Versatile Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, and this compound serves as a versatile intermediate for accessing novel therapeutics. The strategic placement of the chloro and carboxylate groups opens up numerous avenues for derivatization.

Caption: Role of the intermediate in a typical drug discovery workflow.

-

Amide Library Synthesis: The methyl ester at the 4-position is readily converted to a carboxylic acid, which can then be coupled with a diverse range of amines to generate large amide libraries. This is a common strategy for exploring the SAR of this region of the molecule.

-

Cross-Coupling Reactions: The chlorine atom at the 6-position is a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the introduction of various aryl, heteroaryl, or alkyl groups, significantly expanding the chemical space around the indole core.

-

N-Functionalization: The indole nitrogen can be alkylated or arylated to further modulate the compound's properties, including its lipophilicity, metabolic stability, and conformational preferences.[5]

The indole scaffold and its derivatives have shown promise in a variety of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[2][6] The strategic modifications enabled by this compound allow for the fine-tuning of pharmacological activity and ADME (absorption, distribution, metabolism, and excretion) properties.

Experimental Protocol: Amide Coupling

This protocol provides a representative example of how this compound can be elaborated into a library of amide derivatives, a common first step in a medicinal chemistry campaign.

Step 1: Hydrolysis of the Methyl Ester

-

Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (LiOH) (1.5 eq) and stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Acidify the reaction mixture with 1N HCl to pH ~2-3.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-chloro-1H-indole-4-carboxylic acid.

Step 2: Amide Bond Formation

-

To a solution of 6-chloro-1H-indole-4-carboxylic acid (1.0 eq) in an anhydrous solvent such as dimethylformamide (DMF), add an amide coupling reagent like HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture for 10-15 minutes at room temperature to form the activated ester.

-

Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for several hours or until the reaction is complete as monitored by TLC or LC-MS.

-

Perform an aqueous work-up, extract the product with an appropriate organic solvent, and purify by column chromatography or preparative HPLC to obtain the desired amide derivative.

Conclusion

This compound is a high-value chemical intermediate that provides a robust platform for the synthesis of novel and diverse libraries of indole-based compounds. Its well-defined structure and strategically placed functional groups allow for predictable and versatile chemical modifications. By leveraging established synthetic and analytical protocols, researchers in drug discovery can effectively utilize this building block to accelerate the identification and optimization of new therapeutic agents.

References

- 1. jbarbiomed.com [jbarbiomed.com]

- 2. benchchem.com [benchchem.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic Utility of Methyl 6-chloro-1H-indole-4-carboxylate in Modern Medicinal Chemistry

Introduction: The Privileged Indole Scaffold and the Impact of Substitution

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal framework for designing molecules that can effectively interact with a multitude of biological targets. The therapeutic landscape is rich with indole-containing drugs, spanning from anticancer agents like vincristine and vinblastine to cardiovascular and neurological medications.

The biological activity of an indole derivative is profoundly influenced by the nature and position of its substituents. Halogenation, in particular, is a widely employed strategy in drug design to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. The introduction of a chlorine atom at the 6-position of the indole ring, as seen in Methyl 6-chloro-1H-indole-4-carboxylate , offers a strategic advantage for several reasons. The chloro group can enhance binding affinity through halogen bonding, improve metabolic stability by blocking a potential site of oxidation, and influence the overall electronic distribution of the indole ring, thereby fine-tuning its interaction with target proteins.

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its role as a versatile intermediate in the synthesis of potent therapeutic agents. We will delve into its application in the development of direct activators of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis, and provide detailed, field-proven protocols for its synthesis and elaboration.

Core Application: A Building Block for Direct AMPK Activators

A prominent application of the 6-chloroindole scaffold is in the development of direct activators of AMP-activated protein kinase (AMPK). AMPK is a key cellular energy sensor that, when activated, orchestrates a metabolic switch from anabolic to catabolic pathways, thereby restoring cellular energy balance.[2] This mechanism has made AMPK a highly attractive therapeutic target for metabolic diseases such as type 2 diabetes and diabetic nephropathy.[3][4]

While the clinical candidate PF-06409577 is a 6-chloro-1H-indole-3-carboxylic acid derivative, the synthetic strategies and the structure-activity relationship (SAR) insights are highly pertinent to the utility of its 4-carboxylate isomer, this compound.[5][6] The 6-chloro substitution is often crucial for potent activity in this class of compounds.

Below, we outline a representative synthetic workflow illustrating how this compound can be utilized to synthesize a hypothetical AMPK activator, drawing upon established synthetic methodologies for this class of molecules.

Experimental Protocols

PART 1: Synthesis of the Core Intermediate: 6-chloro-1H-indole-4-carboxylic acid

The initial step in many synthetic routes is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This transformation is crucial as the carboxylic acid moiety can then be used in subsequent amide coupling reactions to introduce further diversity and target-specific functionalities.

Protocol 1: Hydrolysis of this compound

-

Objective: To hydrolyze the methyl ester of the starting material to the free carboxylic acid.

-

Reagents and Materials:

-

This compound

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Methanol (MeOH)

-

Water

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-